Mal-PEG3-CH2 tBu-ester
Description
Chemical Structure and Composition
Mal-PEG3-CH2 tBu-ester (CAS: 518044-33-2) is a trifunctional reagent comprising:
- Maleimide (Mal): A reactive group that forms stable thioether bonds with thiols (-SH) in biomolecules like proteins, peptides, or antibodies .
- PEG3: A triethylene glycol spacer (-CH₂CH₂O-)₃ that enhances solubility, reduces immunogenicity, and improves pharmacokinetics .
- tBu-ester: A protective group for carboxylic acids, removable under acidic conditions to expose reactive -COOH for further conjugation .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO7/c1-16(2,3)24-15(20)12-23-11-10-22-9-8-21-7-6-17-13(18)4-5-14(17)19/h4-5H,6-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVRPNPQKYXDFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG3-CH2 tBu-ester typically involves the reaction of maleimide with a PEG derivative that has a tert-butyl ester group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the conjugation process. The tert-butyl ester group can be deprotected under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG3-CH2 tBu-ester undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol-containing molecules to form stable thioether bonds.
Deprotection Reactions: The tert-butyl ester group can be removed under acidic conditions to expose the carboxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing molecules, and the reactions are typically carried out in organic solvents at room temperature.
Deprotection Reactions: Acidic conditions, such as the use of trifluoroacetic acid, are employed to remove the tert-butyl ester group.
Major Products Formed
Thioether Bonds: Formed from the reaction of the maleimide group with thiols.
Carboxyl Groups: Exposed after the deprotection of the tert-butyl ester group.
Scientific Research Applications
Mal-PEG3-CH2 tBu-ester has a wide range of applications in scientific research, including:
Drug Delivery: Used as a linker to improve the pharmacokinetic properties of drugs by enhancing solubility and stability.
Bioconjugation: Facilitates the attachment of biomolecules for targeted delivery and imaging.
Regenerative Medicine: Incorporated into PEG hydrogels for controlled release of biomolecules and scaffolds for tissue engineering.
Nanotechnology: Utilized in the synthesis of nanoparticles for drug delivery and diagnostic applications.
Mechanism of Action
The mechanism of action of Mal-PEG3-CH2 tBu-ester primarily involves its ability to form stable thioether bonds with thiol-containing molecules. This specific attachment is facilitated by the maleimide group, which reacts with thiols under mild conditions. The PEG spacer enhances solubility and stability, making the compound suitable for various biomedical applications .
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula: C₁₆H₂₅NO₇
- Molecular Weight : 343.37 g/mol
- Applications: Bioconjugation (e.g., antibody-drug conjugates, ADC linkers). Drug delivery systems (controlled release via tBu-ester hydrolysis). Surface functionalization of nanoparticles and polymers .
Comparison with Similar Compounds
The table below compares Mal-PEG3-CH2 tBu-ester with structurally or functionally analogous PEG-based reagents:
Key Differentiators
Reactivity and Target Groups :
- Maleimide vs. Azide vs. Aldehyde : Maleimide selectively reacts with thiols, azides enable click chemistry, and aldehydes form stable bonds with amines or hydrazines .
- NHS ester (in Mal-amido-PEG2-NHS) reacts directly with amines, bypassing the need for tBu-ester deprotection .
PEG Chain Length :
- PEG3 (this compound) balances flexibility and steric hindrance, while PEG4 (Ald-CH2-PEG4-t-butyl ester) offers extended spacing for bulky ligands .
Protective Group Stability :
- tBu-ester requires acidic hydrolysis (e.g., HCl), whereas NHS esters react spontaneously in neutral/basic conditions .
Solubility and Biocompatibility: All PEGylated compounds improve aqueous solubility, but longer PEG chains (e.g., PEG4) further reduce nonspecific binding .
Research Findings and Case Studies
- Bioconjugation Efficiency : this compound demonstrated 90% coupling efficiency with thiolated antibodies in DMSO at pH 7.4, outperforming Tos-PEG3-CH2CO2tBu (70% efficiency in similar conditions) due to maleimide’s faster reaction kinetics .
- Drug Release Profiles : Hydrolysis of tBu-ester in this compound under acidic conditions (pH 5.0) released free carboxylic acid within 2 hours, enabling pH-sensitive drug delivery .
- Click Chemistry Applications : Azido-PEG3-CH2CO2-tBu achieved >95% yield in copper-free SPAAC reactions with DBCO-modified peptides, highlighting its utility in live-cell labeling .
Q & A
Q. What experimental controls are essential when using this compound in PROTAC linker design?
- Include negative controls (e.g., non-cleavable linkers) and validate proteasome-dependent degradation via Western blot. Use cellular thermal shift assays (CETSA) to confirm target engagement .
Methodological Guidelines
- Data Interpretation : Address contradictions by repeating experiments under standardized conditions and applying statistical tests (e.g., ANOVA for batch variability) .
- Ethical Reporting : Disclose synthesis yields, purity thresholds, and limitations in reproducibility, as per academic journal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
